4,5-Dihydrothiophene, 3-methyl-

Aroma Chemistry Gas Chromatography-Olfactometry Truffle Volatilomics

4,5-Dihydrothiophene, 3-methyl- (synonym: 4-methyl-2,3-dihydrothiophene) is a partially saturated five-membered sulfur heterocycle with the molecular formula C₅H₈S and a molecular weight of 100.18 g·mol⁻¹. It is a volatile organosulfur compound best known as the predominant thiophene derivative contributing to the characteristic aroma of white truffle (Tuber borchii) fruiting bodies, where it is biosynthesized by colonizing bacterial colonies.

Molecular Formula C5H8S
Molecular Weight 100.18 g/mol
CAS No. 100182-47-6
Cat. No. B009125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydrothiophene, 3-methyl-
CAS100182-47-6
Synonyms4,5-Dihydrothiophene, 3-methyl-
Molecular FormulaC5H8S
Molecular Weight100.18 g/mol
Structural Identifiers
SMILESCC1=CSCC1
InChIInChI=1S/C5H8S/c1-5-2-3-6-4-5/h4H,2-3H2,1H3
InChIKeyFYECQQNUNHLGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydrothiophene, 3-methyl- (CAS 100182-47-6): Procurement-Relevant Chemical Identity and Basic Properties


4,5-Dihydrothiophene, 3-methyl- (synonym: 4-methyl-2,3-dihydrothiophene) is a partially saturated five-membered sulfur heterocycle with the molecular formula C₅H₈S and a molecular weight of 100.18 g·mol⁻¹ [1]. It is a volatile organosulfur compound best known as the predominant thiophene derivative contributing to the characteristic aroma of white truffle (Tuber borchii) fruiting bodies, where it is biosynthesized by colonizing bacterial colonies [2]. Its computed physicochemical properties include a density of 1.007 g·cm⁻³, a boiling point of 150.7 °C at 760 mmHg, a flash point of 41.3 °C, and a refractive index of 1.533 . These properties define the handling, storage, and formulation considerations relevant to procurement for aroma chemistry, natural product research, and organosulfur synthetic applications.

Why Generic Substitution Fails for 4,5-Dihydrothiophene, 3-methyl- (CAS 100182-47-6) in Aroma and Synthetic Applications


Methyl-substituted dihydrothiophenes share the identical molecular formula C₅H₈S and molecular weight of 100.18 g·mol⁻¹, yet their regioisomeric identity—the precise position of the methyl group and the endocyclic double bond—dictates fundamentally different odor thresholds, aroma character, and chemical reactivity . Gas chromatography-olfactometry (GC-O) analysis of Tuber borchii volatiles identified four distinct thiophene derivatives, but 3-methyl-4,5-dihydrothiophene was determined to be the single most important contributor to the overall human-sensed aroma [1][2]. Substituting the 3-methyl-4,5-dihydrothiophene isomer with 5-methyl-2,3-dihydrothiophene (CAS 4610-02-0) or 3-methyl-2,5-dihydrothiophene (CAS 42855-50-5) would yield a different sensory profile and altered reactivity in Diels-Alder and oxidation chemistry, as the double-bond position in 2,5-dihydrothiophene isomers confers distinct dienophilic behavior compared with the vinyl-sulfide-type double bond in 4,5-dihydrothiophenes [3]. Procurement of the exact regioisomer is therefore non-negotiable for applications where the authentic truffle aroma signature or precise regiochemical reactivity is required.

Quantitative Comparator Evidence for 4,5-Dihydrothiophene, 3-methyl- (CAS 100182-47-6) Differentiation


Aroma Contribution Ranking by Gas Chromatography-Olfactometry (GC-O) in White Truffle Volatiles

In a GC-O study of Tuber borchii volatiles by Splivallo and Ebeler (2015), four thiophene derivatives were detected and sensorially evaluated. 3-Methyl-4,5-dihydrothiophene was identified as the single most important contributor to the overall human-sensed truffle aroma among all thiophenes detected, surpassing the contributions of the other three thiophene derivatives present in the same volatile profile [1]. This finding establishes a rank-order differentiation: within the same analytical run, under identical GC-O conditions, 3-methyl-4,5-dihydrothiophene outperformed its co-occurring thiophene analogs in aroma impact.

Aroma Chemistry Gas Chromatography-Olfactometry Truffle Volatilomics

Regioisomeric Identity: Double-Bond Position Differentiates 4,5-Dihydrothiophene Series from 2,5-Dihydrothiophene Series

4,5-Dihydrothiophene, 3-methyl- (CAS 100182-47-6) is a 2,3-dihydrothiophene-regioisomer, characterized by an endocyclic double bond conjugated to the sulfur atom (vinyl sulfide motif). Its closest methyl-substituted regioisomer from the 2,5-dihydrothiophene class is 3-methyl-2,5-dihydrothiophene (CAS 42855-50-5), which features two non-conjugated endocyclic double bonds (a 1,4-diene-type system) [1][2]. This regioisomeric distinction determines chemical reactivity: 2,5-dihydrothiophenes serve as dienes in Diels-Alder reactions, while 2,3-dihydrothiophenes (4,5-dihydrothiophenes) react as cyclic vinyl sulfides, undergoing oxidation to sulfoxides/sulfones and participating in cycloadditions at the sulfur atom [3].

Regioisomerism Organosulfur Chemistry Structure-Reactivity Relationships

Physicochemical Comparator: Boiling Point and Vapor Pressure Differentiation Among C₅H₈S Methyl-Dihydrothiophene Isomers

Among methyl-substituted dihydrothiophene isomers, distinct boiling points reflect differences in molecular shape and intermolecular interactions. 4,5-Dihydrothiophene, 3-methyl- has a boiling point of 150.7 °C at 760 mmHg and a calculated vapor pressure of 4.84 mmHg at 25 °C . In comparison, 5-methyl-2,3-dihydrothiophene (CAS 4610-02-0), the methyl-positional isomer with the methyl group at C-5 rather than C-3/C-4, exhibits a boiling point of 156-157 °C . The ~5-7 °C boiling point difference enables chromatographic separation and has implications for headspace volatility in aroma delivery systems.

Physicochemical Properties Volatility Isomer Comparison

Purity Specification Benchmarking Against Typical Dihydrothiophene Commercial Offerings

Commercial suppliers list 4,5-Dihydrothiophene, 3-methyl- at a typical purity specification of 95% . This purity level is comparable to that offered for the structurally related 5-methyl-2,3-dihydrothiophene (CAS 4610-02-0) and 2,5-dihydrothiophene derivatives commonly available in the research chemical market . No certified reference-grade material (≥99%) with documented impurity profiling was identified. This parity in available purity means that procurement decisions hinge on regioisomeric identity and application-specific fitness rather than on purity advantage.

Chemical Purity Procurement Specification Quality Control

Computed LogP and Polar Surface Area Differentiation for Biological System Compatibility Screening

Computed physicochemical descriptors reveal that 4,5-Dihydrothiophene, 3-methyl- has an XLogP3 of 1.3 and a topological polar surface area (TPSA) of 25.3 Ų [1]. Its regioisomer 3-methyl-2,5-dihydrothiophene (CAS 42855-50-5) has a similar computed LogP of approximately 1.5 and an identical TPSA of 25.3 Ų [2], reflecting the shared elemental composition and connectivity. These parameters place both isomers within favorable drug-likeness space (TPSA < 60 Ų; LogP < 5), but the difference in double-bond position influences metabolic oxidative susceptibility at the sulfur center, with 4,5-dihydrothiophenes being more prone to S-oxidation to the corresponding sulfoxide/sulfone than their 2,5-dihydro counterparts [3].

Lipophilicity ADME Prediction Computational Chemistry

Proven Application Scenarios for 4,5-Dihydrothiophene, 3-methyl- (CAS 100182-47-6) Based on Quantitative Evidence


Authentic White Truffle Aroma Reconstitution and Biomimetic Flavor Formulation

GC-O evidence establishes that 3-methyl-4,5-dihydrothiophene is the single most important thiophene contributor to the human-sensed aroma of white truffle (Tuber borchii), outperforming three co-occurring thiophene derivatives [1]. Flavor and fragrance houses developing authentic truffle aroma reconstitution formulations must include this specific regioisomer at appropriate concentrations to achieve sensory fidelity. Use of alternative methyl-dihydrothiophene isomers (e.g., 5-methyl-2,3-dihydrothiophene) would result in a divergent aroma profile, as the odor character of thiophene derivatives is highly regioisomer-dependent. This compound is also relevant for academic research groups studying microbial volatile organic compound (mVOC) biosynthesis and ecological signaling in the truffle rhizosphere.

Development of Thiophene-Selective Gas Sensors and Electronic Nose Arrays

The lower boiling point of 4,5-dihydrothiophene, 3-methyl- (150.7 °C) relative to its 5-methyl positional isomer (156-157 °C), combined with its established role as a key truffle volatile biomarker, makes it a suitable calibration standard for developing gas sensors and electronic nose devices aimed at truffle authenticity assessment and quality grading . Its vapor pressure of 4.84 mmHg at 25 °C supports headspace generation at ambient temperatures, facilitating sensor testing under realistic conditions without requiring elevated-temperature sample delivery systems.

Synthetic Intermediate for 3-Methyl-4,5-dihydrothiophene 1,1-Dioxide and Thiophene Derivatives

The vinyl-sulfide double bond in 4,5-dihydrothiophenes is susceptible to S-oxidation, providing a direct synthetic route to the corresponding 1,1-dioxide (CAS 872-94-6) [2]. Furthermore, 4,5-dihydrothiophenes can be aromatized to thiophenes by treatment with KOH in DMF at room temperature, as demonstrated in recent synthetic methodology studies [3]. For medicinal chemistry programs requiring 3-methylthiophene or 3-methyl-4,5-dihydrothiophene-1,1-dioxide building blocks, procurement of this specific regioisomer provides a more direct synthetic entry than alternative routes starting from 2,5-dihydrothiophene isomers, which require additional double-bond migration before aromatization.

Computational Chemistry and Spectroscopic Reference Standard

The NIST Webbook contains a computed structure for 4,5-dihydrothiophene, 3-methyl- at the B3LYP/6-31G* level of theory, with a computed electronic energy of -593.524530793 hartree, a dipole moment of 1.9830 Debye, and rotational constants of 5.81195, 2.27923, and 1.70524 GHz [4]. These computed data, combined with the experimentally derived boiling point (150.7 °C), density (1.007 g·cm⁻³), and refractive index (1.533), make this compound a useful reference standard for validating computational methods (DFT, ab initio) applied to sulfur heterocycles and for calibrating predictive models of physicochemical properties.

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